



# Application Notes & Protocols: Assessing Adavosertib Efficacy in Patient-Derived Organoids

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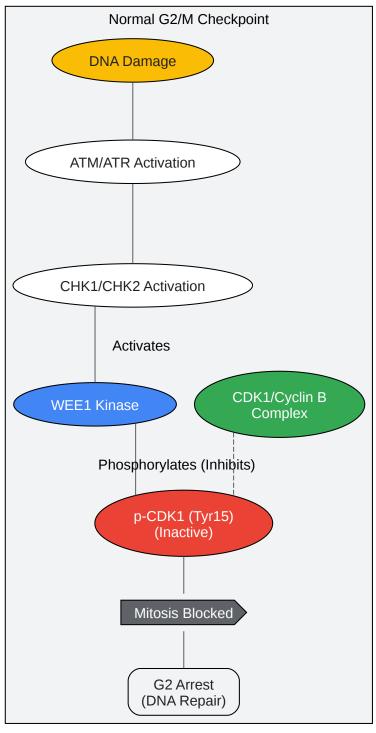
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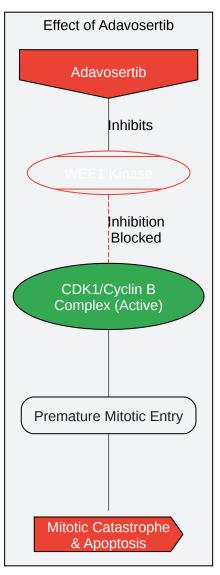
Introduction: Patient-derived organoids (PDOs) are three-dimensional (3D) cultures that recapitulate the genetic and phenotypic characteristics of an original patient's tumor, making them a powerful preclinical model for drug screening and personalized medicine.[1][2] Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, selective small-molecule inhibitor of the WEE1 kinase.[3][4] This document provides detailed protocols for assessing the efficacy of adavosertib in PDOs, from organoid culture and drug treatment to various downstream assays and data analysis.

#### **Adayosertib: Mechanism of Action**

Adavosertib selectively targets WEE1, a critical tyrosine kinase that acts as a gatekeeper for the G2/M cell cycle checkpoint.[3] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 prevents cells with DNA damage from entering mitosis, allowing time for repair.[4] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), the G2 checkpoint is essential for survival, especially after treatment with DNA-damaging agents.[3][5] Inhibition of WEE1 by adavosertib abrogates this G2 checkpoint, forcing premature mitotic entry with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[5][6]







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**Caption:** Adavosertib inhibits WEE1, preventing CDK1 phosphorylation and forcing premature mitotic entry.

# Protocols for PDO Establishment and Drug Screening

This section outlines the core protocols for generating PDOs from patient tissue and performing high-throughput drug screening with adavosertib.

### Protocol 2.1: Establishment of Patient-Derived Organoids

This protocol is adapted from established methods for colorectal and other epithelial cancers. [7][8]

- Tissue Collection & Preparation:
  - Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing chilled tissue collection medium (e.g., Advanced DMEM/F12 with GlutaMAX, HEPES, and antibiotics).[8]
  - Transport tissue on ice to a biosafety cabinet. Good aseptic technique is critical.[8]
  - Wash the tissue multiple times with cold PBS to remove debris and blood.
  - Mince the tissue into small fragments (~1-2 mm³) using sterile scissors and tweezers.[8]
- Tissue Digestion:
  - $\circ~$  Transfer minced tissue to a digestion solution containing collagenase (e.g., 1 mg/mL) and Y-27632 (10  $\mu M)$  in basal medium.[8]
  - Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated into small cell clusters or crypts.
  - Neutralize the digestion by adding cold basal medium and centrifuge to pellet the cells.
- Embedding and Seeding:



- Resuspend the cell pellet in a basement membrane extract (BME), such as Matrigel, on ice.
- Plate 25-50 μL droplets of the BME/cell mixture into the center of wells in a pre-warmed
   24-well plate.
- Polymerize the BME droplets by incubating at 37°C for 15-20 minutes.
- Carefully add 500 μL of complete organoid culture medium to each well. Media composition is tissue-type dependent but generally contains growth factors like EGF, Noggin, and R-spondin.[2]
- Organoid Culture and Expansion:
  - Culture organoids at 37°C in a 5% CO<sub>2</sub> incubator.
  - Change the culture medium every 2-3 days.
  - Passage organoids every 7-14 days, or when they become large and dense. This involves
    mechanically or enzymatically disrupting the organoids and BME, collecting the fragments,
    and re-plating them in fresh BME.

### **Protocol 2.2: High-Throughput Adavosertib Screening**

This protocol details the setup for testing adavosertib efficacy in a 384-well plate format.[9][10]

- Organoid Preparation:
  - Harvest mature organoids from culture.
  - Disrupt organoids into small, uniform fragments or single cells using enzymatic digestion (e.g., TrypLE) followed by mechanical dissociation.
  - Filter the suspension through a 70 μm strainer to remove large clumps.[10]
  - Count the cells/fragments and resuspend them in BME at a predetermined density.
- Plating and Drug Addition:

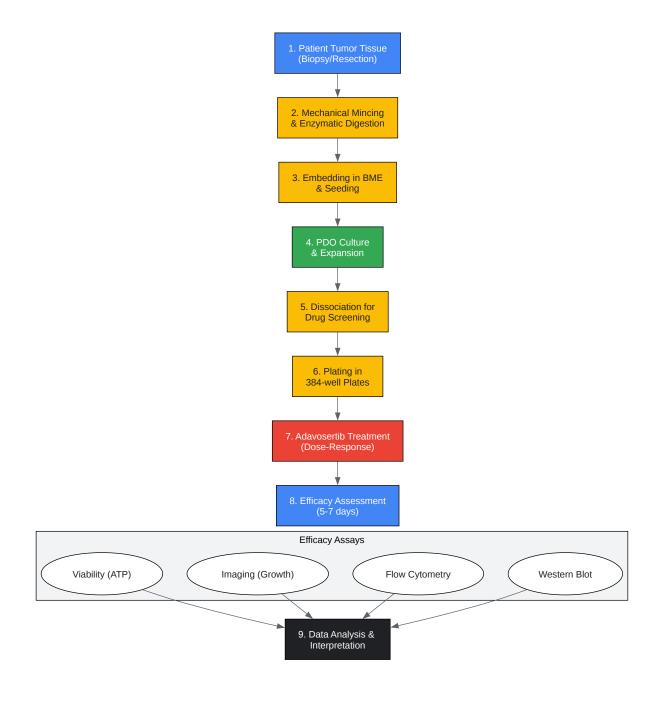
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- $\circ$  Dispense a small volume (e.g., 5-10  $\mu$ L) of the organoid-BME suspension into each well of a 384-well plate.
- Allow the BME to polymerize at 37°C.
- Prepare a serial dilution of adavosertib in the appropriate culture medium. A typical concentration range for in vitro studies can span from 10 pM to 20 μM.[10]
- Add the adavosertib-containing medium (and vehicle controls) to the wells.
- Incubation and Readout:
  - Incubate the plates for a defined period, typically 5-7 days.[10]
  - Assess organoid viability or growth using one of the methods described in Section 3.





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Caption: Workflow for assessing adavosertib efficacy from patient tissue to data analysis.



# Efficacy Assessment Protocols Protocol 3.1: Cell Viability Assay (ATP-Based)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

- After the drug incubation period, equilibrate the 384-well plate to room temperature.
- Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of medium in each well.
- Mix on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Normalize the data to vehicle-treated controls to determine the percentage of viability.

### **Protocol 3.2: Imaging-Based Growth Inhibition Assay**

This label-free method tracks the growth of individual organoids over time.[11]

- Acquire brightfield or confocal images of the organoids at Time 0 (immediately after plating)
   and at the end of the treatment period (e.g., Day 5 or 7).[10][11]
- Use image analysis software (e.g., ImageJ, CellProfiler, or specialized tools) to segment and identify individual organoids.[11][12]
- Measure the area or volume of each organoid at both time points.
- Calculate the growth rate for each organoid and compare the growth of treated organoids to vehicle controls. This method can distinguish between cytotoxic (organoid shrinkage) and cytostatic (growth arrest) effects.[12]

## Protocol 3.3: Flow Cytometry for Cell Cycle and Apoptosis



This protocol assesses adavosertib's direct effects on cell cycle progression and apoptosis induction.[13][14]

- Harvest organoids and dissociate them into a single-cell suspension.
- For Cell Cycle Analysis:
  - Fix the cells in cold 70% ethanol.
  - Wash and resuspend cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
  - Analyze the DNA content using a flow cytometer. Adavosertib treatment is expected to cause an accumulation of cells in the G2/M phase.[13][14]
- For Apoptosis Analysis:
  - Wash fresh (unfixed) cells and resuspend them in Annexin V binding buffer.
  - Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI or DAPI).
  - Analyze immediately by flow cytometry. Adavosertib is expected to increase the percentage of Annexin V-positive (apoptotic) cells.[14][15]

### Protocol 3.4: Western Blot for Target Engagement and DNA Damage

This assay confirms that adavosertib is engaging its target and inducing the expected downstream effects.

- Treat organoid cultures with adavosertib (e.g., 500 nM) for 24-72 hours.[14][15]
- Harvest organoids, lyse them in RIPA buffer with protease and phosphatase inhibitors, and quantify protein concentration.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against key proteins:



- o Target Engagement: Phospho-CDK1 (Tyr15) levels should decrease.[14]
- DNA Damage: Phospho-Histone H2A.X (yH2AX) levels should increase.[13][16]
- Cell Cycle: Cyclin B1 levels may decrease following G2/M arrest.[15]
- Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

### Data Presentation and Interpretation Quantitative Data Summary

Clear presentation of quantitative data is crucial for comparing results across different PDO lines and experiments.

Table 1: Adavosertib Treatment Parameters for PDO Screening

| Parameter           | Typical Range       | Notes  |
|---------------------|---------------------|--|
| Drug Concentration  | 10 pM - 20 μM       | A 7 to 10-point dose-<br>response curve is<br>recommended.           |
| Treatment Duration  | 5 - 7 days          | Allows for multiple cell cycles and observable growth effects.  [10] |
| PDO Seeding Density | 500-2000 cells/well | Must be optimized for each PDO line to ensure logarithmic growth.    |

| Assay Readout | Luminescence, Imaging | ATP-based assays are high-throughput; imaging provides more detail.[1] |

Table 2: Key Efficacy Metrics and Interpretation



| Metric                        | Description  | Interpretation  |
|-------------------------------|--|---|
| IC50 (50% Inhibitory Conc.)   | Drug concentration that reduces viability by 50%.        | A common measure of drug potency. Lower IC <sub>50</sub> indicates higher sensitivity.            |
| AUC (Area Under Curve)        | The area under the dose-<br>response curve.              | Provides a single value representing the overall drug effect across all concentrations.[10]       |
| GR50 (50% Growth Rate Inhib.) | Drug concentration that reduces the growth rate by 50%.  | Corrects for differences in cell division rates between PDO lines, improving comparability.  [17] |
| % G2/M Arrest                 | Percentage of cells in the G2/M phase of the cell cycle. | A direct measure of adavosertib's mechanism of action. Expect an increase.[14]                    |

| % Apoptosis | Percentage of Annexin V positive cells. | Quantifies the level of induced cell death. Expect an increase.[15] |

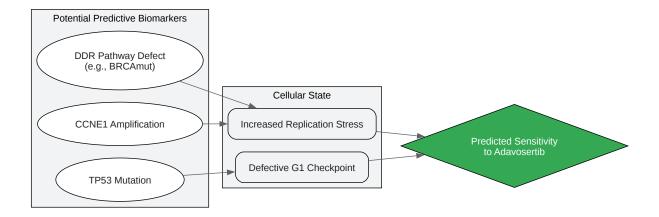
### **Biomarkers of Adavosertib Sensitivity**

Patient-derived models allow for the correlation of drug response with the genetic background of the tumor.

- TP53 Mutation: Cancers with TP53 mutations lack a functional G1 checkpoint and are highly reliant on the WEE1-mediated G2 checkpoint, often rendering them more sensitive to adavosertib.[3][18]
- CCNE1 Amplification: Overexpression or amplification of Cyclin E1 (CCNE1) can cause replication stress, making cells more vulnerable to WEE1 inhibition. High CCNE1 expression has been identified as a potential predictive biomarker for adavosertib response.[16][19][20]



 DNA Damage Response (DDR) Defects: Tumors with pre-existing defects in DDR pathways (e.g., BRCA1/2 mutations) may also exhibit increased sensitivity.[20]



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Caption: Relationship between key biomarkers and predicted sensitivity to adavosertib.

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